molecular formula CH2O2.H3N<br>CH5NO2 B103936 Ammonium formate CAS No. 540-69-2

Ammonium formate

Cat. No.: B103936
CAS No.: 540-69-2
M. Wt: 63.056 g/mol
InChI Key: VZTDIZULWFCMLS-UHFFFAOYSA-N
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Description

Ammonium formate is a chemical compound with the formula NH₄HCO₂. It is the ammonium salt of formic acid and appears as a colorless, hygroscopic, crystalline solid. This compound is known for its versatility in various chemical reactions and applications, making it a valuable reagent in both laboratory and industrial settings .

Mechanism of Action

Target of Action

Ammonium formate, the ammonium salt of formic acid, primarily targets various functional groups in the presence of palladium on carbon (Pd/C) . It also targets clay minerals such as illite and kaolin in weathered crust elution-deposited rare earth ores (WREOs), where rare earth exists as ions and adsorbs on the clay minerals .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. In the presence of Pd/C, this compound decomposes to hydrogen, carbon dioxide, and ammonia . This hydrogen gas is adsorbed onto the surface of the palladium metal, where it can react with various functional groups . For example, alkenes can be reduced to alkanes, formaldehyde to methanol, and nitro compounds to amines .

Biochemical Pathways

The biochemical pathways affected by this compound involve the decomposition of the compound and subsequent reactions with functional groups. When heated, this compound eliminates water, forming formamide . Upon further heating, it forms hydrogen cyanide (HCN) and water . A side reaction of this is the decomposition of formamide to carbon monoxide (CO) and ammonia .

Pharmacokinetics

It’s known that this compound can decompose into formamide and water when heated . This suggests that its bioavailability and ADME properties would be influenced by factors such as temperature and the presence of other compounds.

Result of Action

The result of this compound’s action depends on the context in which it is used. In industrial processes, it can improve the leaching process for WREOs . In the presence of this compound, the rare earth leaching efficiencies with ammonium chloride and ammonium sulfate are both slightly increased . In the presence of Pd/C, it can facilitate the reduction of various functional groups .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds. For example, the decomposition of this compound into formamide and water occurs when the compound is heated . Additionally, the presence of Pd/C can facilitate the decomposition of this compound into hydrogen, carbon dioxide, and ammonia, which can then react with various functional groups .

Biochemical Analysis

Biochemical Properties

Ammonium formate interacts with various enzymes and proteins. For instance, it is involved in the metabolism by Yarrowia lipolytica and Pichia guilliermondii, two types of yeast . These organisms use ammonium ions from this compound as a substrate, indicating a significant interaction between the compound and the metabolic enzymes of these yeasts .

Cellular Effects

This compound influences cellular function by serving as a source of energy. It is used by Yarrowia lipolytica and Pichia guilliermondii in their metabolic processes . The compound does not inhibit the growth of these yeasts, suggesting that it has a positive effect on their cellular metabolism .

Molecular Mechanism

When heated, this compound eliminates water, forming formamide. Upon further heating, it forms hydrogen cyanide (HCN) and water . This shows that this compound can undergo significant transformations at the molecular level, potentially influencing its interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study involving Yarrowia lipolytica and Pichia guilliermondii, the specific rates of ammonium biodegradation decreased as the concentration of this compound increased .

Metabolic Pathways

This compound is involved in several metabolic pathways. In the metabolism of Yarrowia lipolytica and Pichia guilliermondii, it serves as a source of ammonium ions . This suggests that the compound interacts with enzymes involved in the metabolism of these organisms .

Transport and Distribution

Current studies have primarily focused on its role in metabolic processes and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, this compound is often produced by the direct synthesis method due to its simplicity and cost-effectiveness. The reaction is conducted in large reactors where formic acid and ammonia gas are continuously fed, and the product is crystallized out from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : Ammonium formate is widely used as a reducing agent. For example, it can reduce alkenes to alkanes in the presence of palladium on carbon (Pd/C) catalyst:

    RCH=CHR’+NH4HCO2Pd/CRCH2CH2R’+CO2+NH3\text{RCH=CHR'} + \text{NH}_4\text{HCO}_2 \xrightarrow{\text{Pd/C}} \text{RCH}_2\text{CH}_2\text{R'} + \text{CO}_2 + \text{NH}_3 RCH=CHR’+NH4​HCO2​Pd/C​RCH2​CH2​R’+CO2​+NH3​

    This reaction is carried out under mild conditions and is highly selective .

  • Decomposition: : When heated, this compound decomposes into formamide and water:

    NH4HCO2HCONH2+H2O\text{NH}_4\text{HCO}_2 \rightarrow \text{HCONH}_2 + \text{H}_2\text{O} NH4​HCO2​→HCONH2​+H2​O

    This decomposition occurs at temperatures around 180°C .

  • Hydrogenolysis: : In the presence of a palladium catalyst, this compound can generate hydrogen gas, which can then be used to reduce various functional groups:

    NH4HCO2Pd/CH2+CO2+NH3\text{NH}_4\text{HCO}_2 \xrightarrow{\text{Pd/C}} \text{H}_2 + \text{CO}_2 + \text{NH}_3 NH4​HCO2​Pd/C​H2​+CO2​+NH3​

    This reaction is useful for the reduction of nitro compounds to amines .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Ammonium formate is extensively used in organic synthesis as a reducing agent and a source of formic acid. It is also employed in the Leuckart reaction for the reductive amination of aldehydes and ketones .

Biology

In biological research, this compound is used as a buffer in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) due to its volatility and compatibility with these techniques .

Medicine

This compound has applications in the pharmaceutical industry, particularly in the synthesis of various drugs and active pharmaceutical ingredients (APIs). Its role as a reducing agent is crucial in the production of certain medications .

Industry

In industrial applications, this compound is used in the production of formamide, which is a precursor to many chemicals and materials. It is also used in the electroplating industry and as a de-icing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its volatility, making it particularly useful in analytical techniques like HPLC and MS. Its ability to decompose into formamide and water also provides a convenient route for formamide production .

Properties

IUPAC Name

azanium;formate
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InChI

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3
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InChI Key

VZTDIZULWFCMLS-UHFFFAOYSA-N
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Canonical SMILES

C(=O)[O-].[NH4+]
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Molecular Formula

CH5NO2, HCOONH4
Record name AMMONIUM FORMATE
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Related CAS

64-18-6 (Parent)
Record name Ammonium formate
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DSSTOX Substance ID

DTXSID6029624
Record name Formic acid, ammonium salt
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Molecular Weight

63.056 g/mol
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Physical Description

Ammonium formate is a white solid with a weak odor of ammonia. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Deliquescent solid; [Hawley] White in color, weak odor of ammonia; [CAMEO] Soluble in water; [MSDSonline]
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Boiling Point

180 °C DECOMP
Record name AMMONIUM FORMATE
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Solubility

IN WATER: 102 G/100 CC @ 0 °C, 531 G/100 CC @ 80 °C; SOL IN ETHER, AMMONIA
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Density

1.28 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.280
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Color/Form

WHITE MONOCLINIC CRYSTALS

CAS No.

540-69-2, 70179-79-2
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Melting Point

241 °F (USCG, 1999), 116 °C
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Synthesis routes and methods I

Procedure details

The same operation as in Example (90d) was performed using ethyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-5-methylbenzoate obtained in Example (259f) (126 mg, 0.24 mmol), a 10% palladium-carbon catalyst (63 mg), ammonium formate (155 mg, 2.4 mmol) and ethanol (5 mL), to obtain the title compound. The resulting compound was used for the next reaction without purification.
Name
ethyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-5-methylbenzoate
Quantity
126 mg
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
63 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same operation as in Example (90d) was performed using methyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-2-fluorobenzoate obtained in Example (263a) (31 mg, 0.06 mmol), a 10% palladium-carbon catalyst (20 mg), ammonium formate (39 mg, 0.61 mmol) and methanol (4 mL), to obtain the title compound. The resulting compound was used for the next reaction without purification.
Name
methyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-2-fluorobenzoate
Quantity
31 mg
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The compound (74 mg, 0.106 mmol) obtained in Example 1j was dissolved in methylene chloride (1.5 mL), triethylamine (17 μL., 0.121 mmol) and pivaloyl chloride (13 μL, 0.105 mmol) were added under ice cooling, and the mixture was stirred at room temperature for 25 minutes. A solution of the compound (66 mg, 0.101 mmol) obtained in Example 92b in methylene chloride (1.5 mL) was added dropwise to the reaction mixture under ice cooling, and the mixture was stirred at room temperature for 2.5 days. The solvent was evaporated under reduced pressure, and the resulting residue was purified by NH silica gel column chromatography (ethyl acetate:methanol=100:0→40:1, v/v) and further by reverse phase preparative column chromatography (Waters; XTerra Prep MS C18 OBD, 5 μm, 30×100 mm) (acetonitrile:0.1% aqueous ammonium formate solution=60:40, v/v) to give the title compound (89 mg; yield, 66%) as a white solid.
Name
compound
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
17 μL
Type
reactant
Reaction Step Two
Quantity
13 μL
Type
reactant
Reaction Step Two
Name
compound
Quantity
66 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Yield
0.1%
Yield
66%

Synthesis routes and methods IV

Procedure details

The compound (67 mg, 0.097 mmol) obtained in Example 1j was dissolved in methylene chloride (2 mL), triethylamine (18 μL, 0.13 mmol) and pivaloyl chloride (12 μL, 0.097 mmol) were added under ice cooling, and the mixture was stirred at room temperature for 15 minutes. A solution of the compound (59 mg, 0.088 mmol) obtained in Example 11d in methylene chloride (2 mL) was added dropwise under ice cooling, and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure, and the resulting residue was purified by NH silica gel column chromatography (ethyl acetate:methanol=40:1→20:1, v/v) and further purified by reverse phase preparative column chromatography (Waters; XTerra Prep MS C18 OBD, 5 μm, 30×100 mm) (acetonitrile:0.1% aqueous ammonium formate solution=50:50→60:40, v/v) to give the title compound (53 mg; yield, 41%) as a light yellow solid.
Name
compound
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
18 μL
Type
reactant
Reaction Step Two
Quantity
12 μL
Type
reactant
Reaction Step Two
Name
compound
Quantity
59 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
0.1%
Yield
41%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ammonium formate
Reactant of Route 2
Ammonium formate
Reactant of Route 3
Ammonium formate
Reactant of Route 4
Ammonium formate
Customer
Q & A

ANone: Ammonium formate has the molecular formula NH₄HCO₂ and a molecular weight of 53.058 g/mol.

A: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). []

A: this compound is stable under standard conditions but decomposes upon heating. [] Its stability in solution can be affected by factors like pH and the presence of other chemicals.

A: this compound serves as a convenient hydrogen donor in CTH reactions. [] It offers advantages like low cost, ease of handling, and mild reaction conditions compared to other hydrogen sources.

A: this compound, often in conjunction with a palladium catalyst (Pd/C), effectively reduces various functional groups. This includes the reduction of aromatic nitro groups to amines, dehalogenation of aromatic chlorocarbons, deprotection of functional groups, and reduction of ketones and unsaturated ketones. [] For instance, it facilitates the synthesis of 4-(4-aminophenyl)-morpholine-3-one, a key intermediate in the production of the drug rivaroxaban. []

A: this compound is a key reactant in the browning reaction with fructose, leading to the formation of deoxyfructosazine and its 6-isomer. Interestingly, the product distribution is influenced by the sugar used; glucose predominantly yields the 6-isomer. []

A: this compound is frequently used as a mobile phase additive in high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC). [, , , , , ] Its acidic nature makes it suitable for analyzing polar compounds, while its volatility allows for easy removal during mass spectrometry detection.

ANone: Researchers utilize this compound in various analytical techniques, such as:

  • Determination of Anticoagulant Rodenticides: A sensitive analytical method utilizing LC-ESI-MS with an this compound-containing mobile phase quantifies nine anticoagulant rodenticides in soil and water. []
  • Quantification of Phenothiazine Residues: An LC-MS/MS method employing an acetonitrile/ammonium formate extraction solvent enables the quantification of phenothiazine residues in pork muscle. []
  • Analysis of Drugs in Lung Transplant Patients: A method utilizing LC-MS/MS with an this compound-based mobile phase simultaneously analyzes immunosuppressive, antifungal drugs, and a key metabolite in plasma from lung-transplanted patients. []
  • Identification of Phospholipids: An UPLC/Q-TOF MS method using an this compound-containing mobile phase allows for rapid identification of phospholipids in rat plasma. []

A: Depending on the specific application, alternatives to this compound can include other hydrogen donors in CTH reactions, different buffer systems in analytical techniques, or other reducing agents in organic synthesis. []

A: Key resources include access to relevant databases, specialized journals, analytical instrumentation like HPLC and MS systems, and expertise in organic synthesis, analytical chemistry, and computational chemistry. []

A: Research on this compound has evolved alongside advancements in areas like organic synthesis, analytical techniques, and material science. Key milestones include the development of efficient CTH methodologies using this compound, its application as a buffer in HPLC and UPLC, and its utilization in the synthesis of valuable compounds. []

A: The diverse applications of this compound necessitate collaborative efforts between chemists, biologists, material scientists, and environmental scientists to further explore its properties, optimize its use in various fields, and address potential challenges related to its production, application, and disposal. []

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